Cas no 896071-03-7 (2-methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)propanamide)

2-Methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)propanamide is a specialized dihydropyridazine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a substituted pyridazine core, which may contribute to biological activity, particularly in targeting enzyme inhibition or receptor modulation. The compound’s distinct functional groups, including the amide linkage and phenyl substituents, enhance its stability and binding affinity. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. The presence of both lipophilic and polar moieties suggests balanced solubility properties, facilitating formulation development. This compound is primarily of interest for researchers exploring novel therapeutic agents or mechanistic studies.
2-methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)propanamide structure
896071-03-7 structure
Product Name:2-methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)propanamide
CAS No:896071-03-7
MF:C21H21N3O2
MW:347.410344839096
CID:5440677
Update Time:2025-10-30

2-methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-N-(6-methyl-5-oxo-2,4-diphenylpyridazin-3-yl)propanamide
    • 2-methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)propanamide
    • Inchi: 1S/C21H21N3O2/c1-14(2)21(26)22-20-18(16-10-6-4-7-11-16)19(25)15(3)23-24(20)17-12-8-5-9-13-17/h4-14H,1-3H3,(H,22,26)
    • InChI Key: IYMYGNAIJFDSCS-UHFFFAOYSA-N
    • SMILES: C(NC1N(C2=CC=CC=C2)N=C(C)C(=O)C=1C1=CC=CC=C1)(=O)C(C)C

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F3225-7466-2μmol
2-methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)propanamide
896071-03-7 90%+
2μl
$57.0 2023-04-27
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F3225-7466-1mg
2-methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)propanamide
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2-methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)propanamide
896071-03-7 90%+
2mg
$59.0 2023-04-27
Life Chemicals
F3225-7466-3mg
2-methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)propanamide
896071-03-7 90%+
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$63.0 2023-04-27
Life Chemicals
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4mg
$66.0 2023-04-27

2-methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)propanamide Related Literature

Additional information on 2-methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)propanamide

Professional Introduction to Compound with CAS No. 896071-03-7 and Product Name: 2-methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)propanamide

The compound with the CAS number 896071-03-7 and the product name 2-methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)propanamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities and structural complexity. The detailed structure of this molecule, featuring a dihydropyridazine core, is particularly noteworthy for its ability to interact with various biological targets, making it a promising candidate for further research and development.

Recent studies in medicinal chemistry have highlighted the importance of dihydropyridazine derivatives in the development of novel therapeutic agents. These compounds are known for their versatility in modulating biological pathways, particularly those involved in inflammation, pain perception, and metabolic processes. The presence of multiple aromatic rings in the structure of 2-methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)propanamide not only enhances its binding affinity but also contributes to its unique pharmacokinetic properties. This has led to increased interest in exploring its potential applications in treating a range of diseases.

In the realm of academic research, the synthesis and characterization of this compound have been subjects of extensive investigation. The synthesis involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The use of advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry has been crucial in elucidating the molecular structure and confirming the identity of the compound. These techniques provide detailed insights into the chemical environment of each atom within the molecule, which is essential for understanding its biological behavior.

The pharmacological profile of 2-methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)propanamide has been studied in various preclinical models. Initial findings suggest that this compound exhibits significant activity against several biological targets, including enzymes and receptors implicated in inflammatory responses. The dihydropyridazine moiety is particularly effective in interacting with these targets due to its ability to form stable hydrogen bonds and hydrophobic interactions. This property makes it an attractive scaffold for designing molecules with enhanced therapeutic efficacy.

One of the most compelling aspects of this compound is its potential to serve as a lead molecule for drug discovery programs. The structural features present in 2-methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)propanamide provide a rich foundation for medicinal chemists to modify and optimize its properties. By leveraging computational methods such as molecular docking and virtual screening, researchers can identify structural analogs that may exhibit improved potency and selectivity. These approaches are increasingly being integrated into drug development pipelines to accelerate the discovery process.

The role of computational chemistry in understanding the behavior of this compound cannot be overstated. Advanced computational models allow researchers to predict how it will interact with biological targets at the molecular level. This information is invaluable for designing experiments and guiding synthetic efforts towards achieving desired pharmacological outcomes. Additionally, computational studies can help identify potential side effects or toxicity concerns before costly experimental trials are conducted.

Recent advancements in biotechnology have also contributed to a deeper understanding of how 2-methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)propanamide functions within biological systems. Techniques such as CRISPR gene editing and high-throughput screening have enabled researchers to investigate its effects on cellular processes at an unprecedented level of detail. These technologies are being used to validate the therapeutic potential of this compound and identify new applications that may not have been previously considered.

The future directions for research on this compound are both exciting and multifaceted. Ongoing studies aim to explore its efficacy in treating chronic inflammatory diseases by modulating immune responses. Furthermore, investigations into its potential role in metabolic disorders are underway, with preliminary data suggesting promising results. The versatility of this molecule also opens up avenues for exploring its applications in other therapeutic areas, such as cancer treatment and neurodegenerative diseases.

In conclusion,896071-03-7and 2-methyl-N-(6-methyl - 5 - oxo - 2 , 4 - diphenyl - 2 , 5 - dihydropyridazin - 3 - yl ) propanamide represent a significant contribution to the field of pharmaceutical chemistry. Their unique structural features and promising biological activities make them valuable candidates for further research and development. As our understanding of these compounds grows through continued investigation using both experimental and computational methods,we can anticipate exciting advancements that will shape future therapeutic strategies.

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